

Confirming UNC7096 Specificity for NSD2-PWWP1: A Comparative Guide

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Compound of Interest

Compound Name: UNC7096

Cat. No.: B12374766

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For researchers, scientists, and drug development professionals, establishing the specific binding of a chemical probe to its intended target is paramount. This guide provides a comparative analysis of experimental data and detailed protocols to rigorously confirm the binding specificity of **UNC7096** to the NSD2-PWWP1 domain.

UNC7096 is a biotinylated chemical probe derived from its parent compound, UNC6934, a potent and selective antagonist of the NSD2-PWWP1 domain.^{[1][2]} The PWWP1 domain of NSD2 is a "reader" domain that recognizes dimethylated lysine 36 on histone H3 (H3K36me2), a key epigenetic mark.^{[2][3]} By occupying the H3K36me2 binding pocket, UNC6934 and by extension **UNC7096**, can be used to study the functional role of this interaction.^{[4][5]} To ensure that the observed biological effects are due to on-target engagement, a series of biochemical, biophysical, and cellular assays are required. This guide outlines these essential validation steps and compares **UNC7096**/UNC6934 to other known ligands for the NSD2-PWWP1 domain.

Data Presentation: Quantitative Comparison of NSD2-PWWP1 Ligands

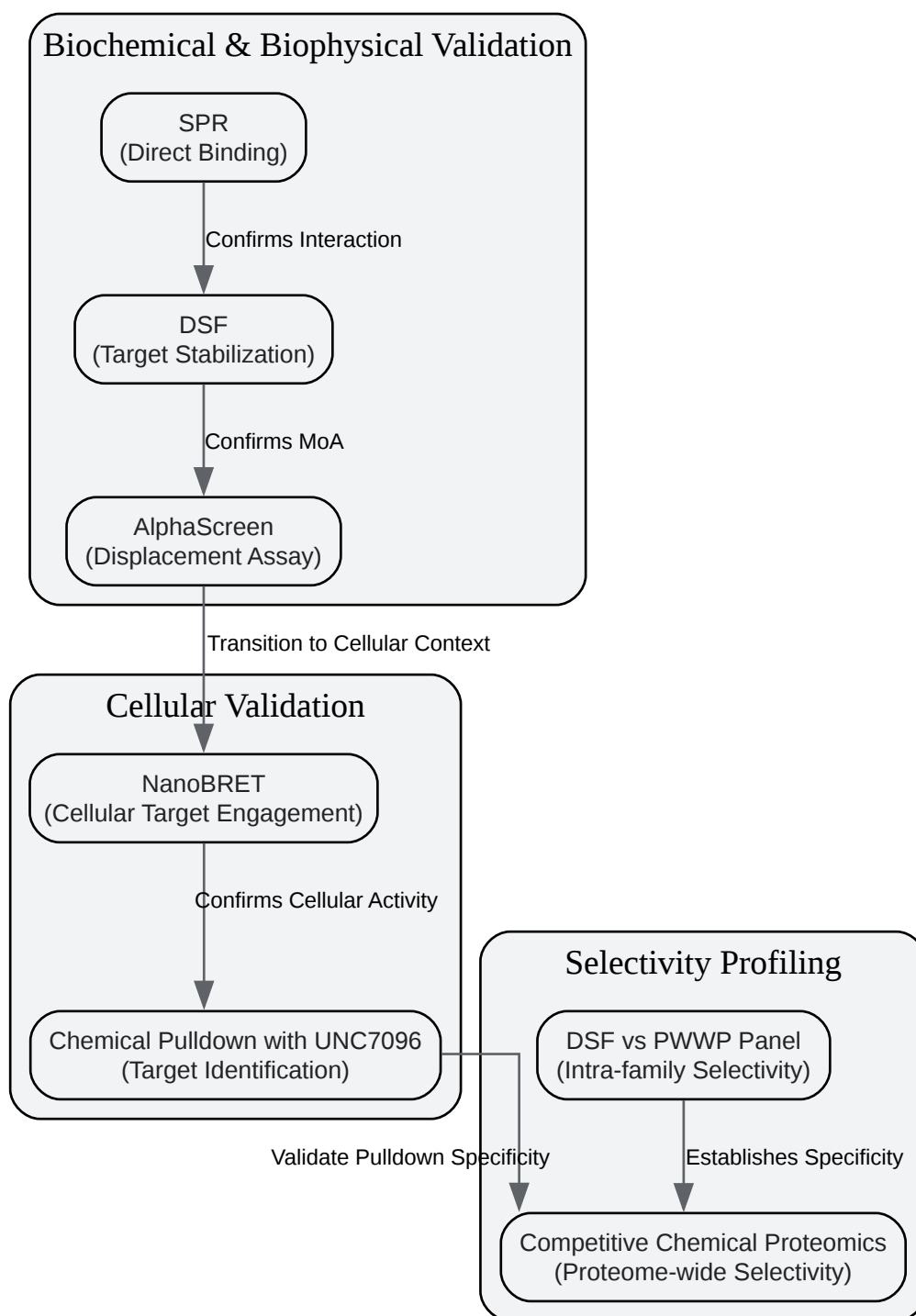
The following table summarizes the binding affinities and functional activities of **UNC7096**, its parent compound UNC6934, a negative control, and other reported NSD2-PWWP1 binders. This data allows for a direct comparison of their potencies and modes of action.

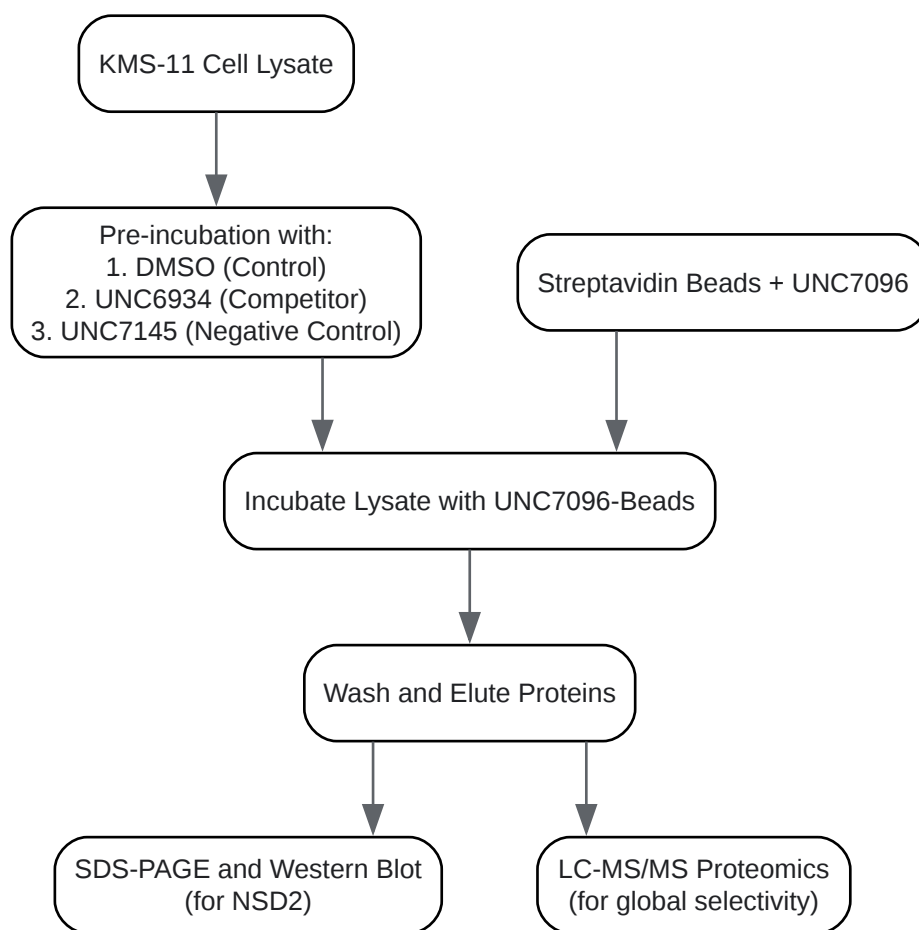
Compound	Type	Target	Assay	Value	Reference
UNC7096	Affinity Probe (Biotinylated)	NSD2- PWWP1	SPR	Kd = 46 nM	[1]
UNC6934	Competitive Antagonist	NSD2- PWWP1	SPR	Kd = 91 ± 8 nM	[2]
NSD2- PWWP1 vs H3K36me2 Nucleosome	AlphaScreen	IC50 = 104 ± 13 nM	[2][3]		
Full-length NSD2 vs H3K36me2 Nucleosome	AlphaScreen	IC50 = 78 ± 29 nM	[6]		
Cellular Target Engagement	NanoBRET	EC50 = 1.23 ± 0.25 µM	[7]		
UNC7145	Negative Control	NSD2- PWWP1	SPR	No binding up to 20 µM	
NSD2- PWWP1 vs H3K36me2 Nucleosome	AlphaScreen	No measurable effect	[7]		
MR837 (3f)	Precursor to UNC6934	NSD2- PWWP1	SPR	Kd = 3.4 ± 0.4 µM	[3]
Cellular Target Engagement	NanoBRET	IC50 = 17.3 µM	[8]		
MRT866	Intermediate	NSD2- PWWP1	SPR	Kd = 349 ± 19 nM	[3]
Compound 38	Imidazole- based	NSD2- PWWP1	HTRF	IC50 = 210 nM	[1]

Inhibitor					
Compound 13	Covalent Allosteric Ligand	NSD2- PWWP1	SPR	Kd = 78 nM	[9]

Experimental Workflows

To validate the specificity of **UNC7096**, a multi-pronged approach is necessary, starting from direct binding assays and moving towards cellular target engagement and proteome-wide selectivity.





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